4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine

Description

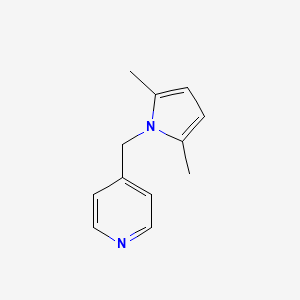

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,5-dimethylpyrrol-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRUOPVRWSGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Under microwave-assisted conditions, hexane-2,5-dione reacts with 4-(aminomethyl)pyridine in acidic media (e.g., acetic acid or p-toluenesulfonic acid) to form the pyrrole ring. The reaction proceeds via enamine intermediate formation, followed by cyclization and dehydration (Scheme 1). Microwave irradiation significantly reduces reaction time (15–30 minutes) compared to conventional heating (6–12 hours), with yields ranging from 35–50% .

Key considerations :

-

Solvent selection : Ethanol or tetrahydrofuran (THF) optimizes solubility and reaction efficiency.

-

Acid catalyst : p-Toluenesulfonic acid (pTSA) enhances cyclization rates without side-product formation.

-

Amine availability : 4-(Aminomethyl)pyridine may require synthesis via reduction of 4-cyanopyridine (LiAlH₄ in THF, 65% yield) or nucleophilic substitution of 4-(chloromethyl)pyridine with ammonia.

N-Alkylation of 2,5-Dimethylpyrrole

This method involves alkylating the pyrrole’s nitrogen atom with 4-(chloromethyl)pyridine , leveraging nucleophilic substitution (SN2) under basic conditions.

Synthesis of 4-(Chloromethyl)pyridine

4-(Chloromethyl)pyridine is prepared from 4-(hydroxymethyl)pyridine via treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in toluene. The reaction proceeds quantitatively at 0–5°C, yielding the chlorinated derivative with minimal byproducts (Equation 1).

Alkylation of 2,5-Dimethylpyrrole

The chloromethyl pyridine reacts with 2,5-dimethylpyrrole in the presence of a strong base (e.g., NaH or K₂CO₃) to facilitate deprotonation of the pyrrole’s NH group (pKa ~17). In anhydrous DMF or THF at 80–100°C, the reaction achieves 40–55% yield after 12–24 hours (Scheme 2).

Challenges :

-

Low nucleophilicity of pyrrole : Requires excess base and prolonged reaction times.

-

Side reactions : Competing hydrolysis of the chloromethyl group necessitates anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Paal-Knorr Method | N-Alkylation Method |

|---|---|---|

| Starting materials | Hexane-2,5-dione + 4-(aminomethyl)pyridine | 4-(Chloromethyl)pyridine + 2,5-dimethylpyrrole |

| Reaction time | 15–30 min (microwave) | 12–24 hours |

| Yield | 35–50% | 40–55% |

| Key advantage | Single-step synthesis | Avoids sensitive amine intermediates |

| Limitation | Requires custom amine synthesis | Low pyrrole reactivity |

Advanced Modifications and Hybrid Approaches

Reductive Amination Pathways

A hybrid strategy involves formylation of 2,5-dimethylpyrrole via Vilsmeier-Haack conditions (POCl₃/DMF) to generate 4-formyl-2,5-dimethylpyrrole , followed by reductive amination with 4-(aminomethyl)pyridine using NaBH(OAc)₃. This method offers modularity for introducing diverse substituents but requires additional steps (total yield: 25–35% ).

Lithiation-Coupling Strategies

Lithiation of 4-methylpyridine at -78°C (using n-BuLi) generates a reactive intermediate that couples with pyrrole-derived electrophiles (e.g., 1-(bromomethyl)-2,5-dimethylpyrrole). While efficient (yield: 50–60% ), this approach demands stringent anhydrous and low-temperature conditions.

Industrial-Scale Considerations

For large-scale production, the N-alkylation method is preferred due to:

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can be used to modify the pyridine ring or reduce any oxidized forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrrole or pyridine rings.

Scientific Research Applications

Monoclonal Antibody Production

Research indicates that derivatives of 4-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)pyridine can significantly enhance the production of monoclonal antibodies in cell cultures. For instance, studies have shown that these compounds can modulate cellular processes such as glucose uptake and ATP levels during antibody production, which are critical for optimizing yields in biopharmaceutical applications .

The compound's ability to suppress cell growth while increasing cell-specific glucose uptake has been linked to improved monoclonal antibody production rates. Specifically, one study noted that the presence of 2,5-dimethylpyrrole not only enhanced cell viability but also improved the overall productivity of recombinant Chinese hamster ovary cells (rCHO) in culture .

Antitubercular Properties

Another significant application of this compound is its exploration as a potential therapeutic agent against tuberculosis. Some derivatives have shown promising antitubercular activity, indicating their utility in combating infectious diseases. This aspect is particularly relevant given the global health challenges posed by drug-resistant strains of Mycobacterium tuberculosis.

Interaction Studies

The compound interacts with specific enzymes and receptors critical for cellular processes involved in immune responses and antibody production. These interactions have demonstrated significant binding affinities, suggesting potential therapeutic effects that warrant further investigation. Understanding these mechanisms could lead to the optimization of the compound's efficacy and specificity in clinical applications.

Comparative Analysis with Related Compounds

To provide a clearer context for the applications of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Structure | Enhances monoclonal antibody production; suppresses cell growth |

| 4-(2,5-Dimethylpyrrole) | Structure | Potential antitubercular properties; modulates glucose uptake |

Case Studies

Several case studies highlight the practical applications of this compound:

Enhancement of Monoclonal Antibody Production

A study conducted on rCHO cells supplemented with this compound revealed a marked increase in monoclonal antibody yield compared to control conditions. The findings indicated that the compound improved cell-specific productivity without compromising cell viability .

Antitubercular Efficacy

In vitro studies have demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential as novel therapeutic agents for treating tuberculosis.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This inhibition disrupts essential biological pathways, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Melting Points and Molecular Weights

| Compound | Molecular Weight | Melting Point (°C) | Substituents |

|---|---|---|---|

| 4-((2,5-Dimethylpyrrol-1-yl)methyl)pyridine | ~214* | Not reported | -CH₂- linker |

| Q12 (Hexahydroquinoline derivative) | 525 | 288–292 | -Cl, -OCH₃, -CH₃ |

| 2-Amino-4-methylpyridine analogue | ~300† | Not reported | -CH₃, -SMe, alkyl chains |

*Estimated based on molecular formula. †From compound 32 in .

Spectroscopic Data

- IR Spectroscopy: Target compound: Expected peaks for pyrrole C-N (~1450 cm⁻¹) and pyridine C=C (~1600 cm⁻¹). Analogues: -CN stretch at 2183–2201 cm⁻¹ (hexahydroquinolines) and C=O at 1668–1672 cm⁻¹ .

- ¹H NMR :

Antimicrobial Activity

Pyridine-pyrrole hybrids exhibit broad-spectrum activity:

Anticancer Activity

Anti-inflammatory Activity

Activity Trends :

- Electron-withdrawing groups (-Cl, -NO₂) enhance antimicrobial and anticancer activity.

- Bulky substituents (-OCH₃, gem-dimethyl) improve metabolic stability but reduce solubility.

Biological Activity

4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a 2,5-dimethyl-1H-pyrrole moiety. The synthesis of this compound typically involves the Paal-Knorr synthesis method, which generates pyrrole derivatives from diketones and primary amines under acidic conditions.

Key Synthesis Steps:

- Reagents Used : Diketones and primary amines.

- Conditions : Heating in acidic solvents like acetic acid.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Monoclonal Antibody Production

Studies have shown that this compound enhances monoclonal antibody production in cell cultures. It suppresses cell growth while increasing glucose uptake and adenosine triphosphate (ATP) levels during antibody production. This suggests its utility in biopharmaceutical applications .

2. Antitubercular Properties

The compound has been investigated for its antitubercular properties. Derivatives of 2,5-dimethylpyrrole, including this compound, have demonstrated activity against Mycobacterium tuberculosis, showing potential as therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the 2,5-dimethylpyrrole scaffold is critical for the biological activity of the compound. Variations in the structure can significantly influence its efficacy:

| Component | Effect on Activity |

|---|---|

| 2,5-Dimethylpyrrole | Most effective structure enhancing mAb production |

| Alkyl pyrroles | Showed lower activity and reduced viability in cultures |

| Benzamide derivatives | Potentially enhance antibody production but require further optimization |

Case Study 1: Monoclonal Antibody Production

In a study evaluating the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a related compound), it was found to increase monoclonal antibody production significantly. The final mAb concentration reached 1,098 mg/L under optimized conditions, which was 1.5 times higher than controls .

Case Study 2: Antitubercular Activity

A series of new derivatives based on the 2,5-dimethylpyrrole scaffold were tested against M. tuberculosis. Some derivatives exhibited MIC90 values below 1 µg/mL with low cytotoxicity against mammalian cells. This highlights their potential for further development as antitubercular agents .

Q & A

Q. What are the established synthetic routes for 4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine?

The Paal-Knorr reaction is a key method for synthesizing pyrrole derivatives. For heterocyclic amines like pyridine, MgI₂ etherate (3 mol%) can catalyze the condensation of amines with diketones to form 2,5-dimethylpyrrole moieties. Reaction optimization (e.g., temperature, solvent) is critical for yields exceeding 90% .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Mass Spectrometry (LC-TOF): Provides exact mass data (e.g., observed m/z 553.33379 vs. calculated 553.33312) to confirm molecular formula .

- NMR: ¹H/¹³C NMR resolves methyl groups on the pyrrole ring and pyridine protons.

- Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in cell culture studies?

Pyrrole-pyridine hybrids are screened for bioproduction enhancement. For example, structurally related compounds (e.g., MPPB) increase monoclonal antibody (mAb) yield in recombinant CHO cells by modulating glucose uptake and intracellular ATP levels .

Advanced Research Questions

Q. How does the 2,5-dimethylpyrrole moiety influence bioactivity in therapeutic protein production?

The 2,5-dimethylpyrrole group suppresses galactosylation—a critical post-translational modification affecting mAb efficacy. This moiety reduces glycosyltransferase activity, offering a tool to control antibody-dependent cellular cytotoxicity (ADCC) .

Q. What experimental strategies validate structure-activity relationships (SAR) for derivatives?

- Fragment-based screening: Test truncated analogs (e.g., pyrrole-only vs. pyridine-pyrrole hybrids) to identify essential pharmacophores .

- Site-directed mutagenesis: Link bioactivity changes (e.g., mAb yield) to specific structural features .

- Docking studies: Model interactions with cellular targets (e.g., ATP synthase) .

Q. How can regioselectivity be controlled during pyridine alkylation in synthesis?

Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (e.g., Pd/Cu) to favor substitution at the 4-position. Microwave-assisted synthesis (100°C, 5 min) improves reaction efficiency .

Q. What mechanisms explain this compound’s modulation of cellular energy metabolism?

Pyrrole derivatives enhance cell-specific glucose uptake rates and ATP production, likely via AMPK pathway activation. This metabolic shift prolongs culture viability during mAb production .

Data Analysis and Contradictions

Q. How to resolve contradictions in reported effects on protein glycosylation?

While some media additives (e.g., valproic acid) enhance galactosylation, pyrrole derivatives suppress it. Differences arise from target enzyme inhibition (e.g., β-1,4-galactosyltransferase) versus substrate availability. Dose-response studies and glycan profiling (HILIC-UPLC) clarify these effects .

Q. What statistical methods address variability in high-throughput screening data?

- Z-score normalization: Identify hits (e.g., Z > 3) from 23,227 compounds .

- ANOVA with Tukey’s test: Compare mAb titers across treatment groups .

Methodological Optimization

Q. How to optimize fed-batch cultures using this compound?

- Timing: Add during late exponential phase to balance cell growth and productivity .

- Concentration gradient testing: 0.1–10 μM ranges prevent cytotoxicity while maximizing mAb yield .

Q. What analytical workflows quantify intracellular ATP changes?

Luciferase-based assays (e.g., CellTiter-Glo®) measure ATP levels. Normalize data to cell density (via trypan blue exclusion) and correlate with mAb titers (ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.